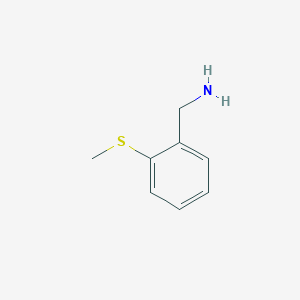

2-(Methylthio)benzylamine

説明

Research Significance and Contextualization

2-(Methylthio)benzylamine is an organic compound that has garnered attention in academic research, primarily for its role as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring both a benzylamine (B48309) and a methylthio group, provides multiple reactive sites for further functionalization. This dual reactivity allows for the construction of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. vulcanchem.com

The significance of this compound in research is underscored by its use as a building block for compounds with notable biological activities. For instance, it is a key precursor in the synthesis of various benzoxazine (B1645224) derivatives, which have demonstrated antibacterial and antifungal properties. nih.gov The methylthio group, in particular, can be chemically modified, for example, through oxidation to sulfoxides or sulfones, which can modulate the biological activity of the resulting molecules. This adaptability makes this compound a valuable tool for researchers exploring new therapeutic agents. Investigations into derivatives have shown that compounds incorporating the this compound scaffold can exhibit significant antimicrobial effects against various microorganisms. nih.gov

Historical Perspectives on Related Chemical Entities

The scientific interest in this compound is situated within a broader historical context of research into thioether-containing compounds and benzylamines. Thioethers have long been recognized for their importance in coordination chemistry and asymmetric catalysis. acs.orgrecercat.cat Since the 1980s, significant research has been dedicated to designing ligands containing thioether groups to model the active sites of copper monooxygenase enzymes. researchgate.net These enzymes play crucial roles in biological processes, and synthetic models help elucidate their mechanisms of action. researchgate.net The ability of the sulfur atom in thioethers to coordinate with transition metals has been extensively studied and exploited in the development of catalysts for various organic transformations. acs.org

Similarly, benzylamine, the parent structure of this compound, has a long history as a fundamental building block in organic chemistry. wikipedia.org It is a common precursor in the industrial synthesis of numerous pharmaceuticals. wikipedia.orgmarketresearchfuture.com The reactivity of the amino group in benzylamine allows for a wide array of chemical modifications, leading to the creation of diverse molecular architectures with varied biological functions. The study of benzylamine and its derivatives has contributed significantly to the fields of medicinal chemistry and drug discovery. wikipedia.orgrsc.org The hydrochloride salt of benzylamine was even used to treat motion sickness during early space missions. wikipedia.org

Current Research Landscape and Emerging Areas

The current research landscape for this compound and its analogs is focused on the synthesis of novel derivatives and the evaluation of their functional properties. A significant area of investigation is the continued exploration of their potential as antimicrobial agents. nih.govlatrobe.edu.au Researchers are actively designing and synthesizing new compounds derived from this compound to identify molecules with enhanced potency and broader spectrum of activity against resistant bacterial and fungal strains. nih.gov

Beyond antimicrobial applications, there is growing interest in the use of this compound derivatives as precursors for kinase inhibitors. vulcanchem.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The development of small molecules that can inhibit specific kinases is a major focus of modern drug discovery. The structural features of this compound make it an attractive starting point for the synthesis of potential kinase inhibitors. vulcanchem.com

An emerging area of research involves the application of related structures in materials science. For example, the reaction of the amine group in benzylamine derivatives to form imines is being explored for the construction of Metal-Organic Frameworks (MOFs). vulcanchem.com MOFs are a class of porous materials with potential applications in gas storage, catalysis, and sensing. The ability to incorporate functional groups like the methylthio moiety into the organic linkers of MOFs could lead to new materials with tailored properties.

Detailed Research Findings

Chemical Reactivity

This compound can undergo a variety of chemical reactions at its key functional groups.

| Reaction Type | Functional Group | Reagents and Conditions | Product |

| Oxidation | Methylthio | Hydrogen peroxide, m-chloroperoxybenzoic acid | Sulfoxides or sulfones |

| Reduction | Methylthio | Lithium aluminum hydride | Thiol |

| Schiff Base Formation | Amine | Aldehydes or ketones | Imines |

| N-Alkylation / N-Acylation | Amine | Alkyl halides, acyl chlorides | Substituted amines/amides |

Table based on information from multiple sources. vulcanchem.com

Antimicrobial Activity of Derivatives

Studies have investigated the antimicrobial properties of compounds synthesized from this compound precursors.

| Derivative Class | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

| 4-(Substituted-benzylamino)-2-hydroxy benzoic acids | M. chlorophenolicum | 25-50 µg/mL |

| N1,N3-bis(benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides | B. subtilis | 12.5-50 µg/mL |

Table based on data from a study on derivatives of related benzoxazines. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-methylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEJLBIEESKJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371742 | |

| Record name | 2-(Methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56004-83-2 | |

| Record name | 2-(Methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylthio Benzylamine and Functionalized Derivatives

Strategies for Carbon-Sulfur Bond Formation in Benzylaminic Scaffolds

The introduction of the methylthio group onto the benzene (B151609) ring is a critical step in the synthesis of 2-(methylthio)benzylamine. Several methods have been developed to achieve this transformation, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) is a common strategy for introducing the methylthio group. This approach typically involves the reaction of an aryl halide or a nitroarene with a sulfur-containing nucleophile. tandfonline.comtandfonline.com

One method involves the selective nucleophilic aromatic substitution of 2,4-difluorobenzonitrile (B34149) with sodium methanethiolate. tandfonline.com The regioselectivity of this reaction is influenced by the solvent used. tandfonline.com This reaction provides a route to 4-fluoro-2-(methylthio)benzonitrile, a key intermediate for further functionalization. tandfonline.com

Another approach utilizes the reaction of nitroarenes with (methylthio)trimethylsilane in the presence of cesium carbonate in dimethyl sulfoxide (B87167) (DMSO). tandfonline.comresearchgate.net This method is efficient for the synthesis of various aryl methyl sulfides in high yields and is compatible with sensitive functional groups. tandfonline.comresearchgate.net The use of (methylthio)trimethylsilane provides a non-volatile and less odorous alternative to methanethiol. tandfonline.com

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2,4-Difluorobenzonitrile | Sodium methanethiolate | 4-Fluoro-2-(methylthio)benzonitrile | 71% | tandfonline.com |

| 1-Iodo-3,5-dinitrobenzene | (Methylthio)trimethylsilane, Cs₂CO₃, DMSO | 1-Iodo-3-methylsulfanyl-5-nitro-benzene | 97% | researchgate.net |

| 1,2-Dinitrobenzene | (Methylthio)trimethylsilane, Cs₂CO₃, DMSO | 1-Methylsulfanyl-2-nitro-benzene | ~100% | researchgate.net |

Regioselective Lithiation and Electrophilic Quenching

Regioselective lithiation followed by quenching with an electrophile is a powerful tool for the synthesis of substituted aromatic compounds. tandfonline.comuni-muenchen.de This strategy allows for the precise introduction of the methylthio group at a specific position on the aromatic ring.

In the synthesis of 4-fluoro-2-(methylthio)benzylamine, 4-fluoro-2-bromobenzoic acid can be metallated, and the resulting organolithium species is then treated with dimethyl disulfide. tandfonline.com This reaction proceeds with high regioselectivity to introduce the methylthio group at the 2-position. The resulting 4-fluoro-2-(methylthio)benzoic acid can then be further elaborated to the desired benzylamine (B48309). tandfonline.com The concept of directed ortho-metalation (DoM) is a key principle in this type of transformation, where a directing group guides the deprotonation to an adjacent position. umich.edu

| Starting Material | Reagents | Intermediate | Reference |

| 4-Fluoro-2-bromobenzoic acid | 1. Alkyllithium reagent 2. Dimethyl disulfide | 4-Fluoro-2-(methylthio)benzoic acid | tandfonline.com |

Methylthiolation Reagents in Aryl Methyl Sulfide Synthesis

A variety of reagents can be used to introduce the methylthio group in the synthesis of aryl methyl sulfides. Dimethyl disulfide is a common and readily available methylthiolating agent. tandfonline.comorganic-chemistry.org Copper-catalyzed coupling reactions of aryl iodides and bromides with dimethyl disulfide in water provide an efficient and environmentally friendly route to aryl methyl sulfides. organic-chemistry.orgthieme-connect.com

(Methylthio)trimethylsilane, in combination with a base like cesium carbonate, has emerged as an effective methylthiolation reagent for the nucleophilic displacement of aromatic nitro groups. tandfonline.comresearchgate.net This method is notable for its high yields and operational convenience. tandfonline.com Dimethyl sulfoxide (DMSO) can also serve as a source of the methylthio group in copper(I)-mediated reactions with haloarenes. researchgate.net

Amine Functionalization and Reduction Pathways

Once the methylthio group is in place, the next critical step is the formation of the benzylamine functionality. This is typically achieved through reductive amination of a corresponding aldehyde or the reduction of a nitro group to an amine.

Reductive Amination Protocols for Benzylamine Derivatives

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. byu.edu This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate, which is then reduced to the amine. byu.edu For the synthesis of this compound, this would involve the reaction of 2-(methylthio)benzaldehyde (B1584264) with an amine source, followed by reduction.

Various reducing agents can be employed for the reduction step, including sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. byu.edu Benzylamine-borane has also been identified as an effective and mild reducing agent for this transformation. byu.edu

| Starting Material | Amine Source | Reducing Agent | Product | Reference |

| 2-(Methylthio)benzaldehyde | Ammonia (B1221849) | H₂/Catalyst (e.g., Pd/C) | This compound | |

| Aldehydes/Ketones | Benzylamine | Benzylamine-borane | Secondary amines | byu.edu |

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to primary amines. researchgate.netrsc.org This approach is applicable to the synthesis of this compound from a 2-(methylthio)nitrobenzene precursor. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. tandfonline.comgoogle.com

The choice of catalyst and reaction conditions can be crucial for achieving high selectivity, especially in the presence of other reducible functional groups. rsc.orgrsc.org For instance, in the presence of sulfur-containing compounds, catalyst deactivation can be a challenge. nih.gov However, specialized catalyst systems, such as dual-site Pt/CeO₂ catalysts, have been developed to overcome this issue. nih.gov

| Starting Material | Catalyst | Product | Reference |

| 2-(Methylthio)nitrobenzene | Pd/C, H₂ | This compound | tandfonline.com |

| Nitroarenes | RANEY®-nickel treated with ammonia/DMSO | N-arylhydroxylamines | rsc.org |

Preparation via Nucleophilic Substitution of Benzylic Halides

A primary and direct method for the synthesis of this compound involves the nucleophilic substitution of a benzylic halide. This strategy leverages the heightened reactivity of the halide at the benzylic position. khanacademy.org The most common precursor for this reaction is 2-chloromethylthiobenzene.

The synthesis proceeds by displacing the chlorine atom with an amine source, typically ammonia or a primary amine. The reaction is generally conducted in a protic solvent such as ethanol (B145695), with a base like sodium hydroxide (B78521) added to facilitate the nucleophilic attack. This approach is valued for its efficiency, especially when the starting benzylic halide is readily accessible.

Reaction Scheme:

Starting Material: 2-Chloromethylthiobenzene

Nucleophile: Ammonia or primary amine

Solvent: Ethanol

Base: Sodium hydroxide

Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold is crucial for various research applications. Methodologies have been developed to introduce halogens, derive the amine from aldehyde precursors, and oxidize the thioether to sulfonyl and sulfonamide analogues.

The synthesis of halogenated derivatives, such as 4-fluoro-2-(methylthio)benzylamine, has been systematically explored. One effective method involves the selective nucleophilic aromatic substitution of a di-halogenated precursor. tandfonline.com For instance, 2,4-difluorobenzonitrile can be treated with sodium methanethiolate. tandfonline.comresearchgate.net The regioselectivity of this reaction is influenced by the solvent used. tandfonline.com

The resulting 4-fluoro-2-(methylthio)benzonitrile intermediate can then be purified and subsequently reduced to the target benzylamine. tandfonline.com

Table 1: Synthesis of 4-fluoro-2-(methylthio)benzonitrile

| Parameter | Details |

|---|---|

| Starting Material | 2,4-difluorobenzonitrile |

| Reagent | Sodium methanethiolate |

| Resulting Intermediate | 4-fluoro-2-(methylthio)benzonitrile |

| Reported Yield | 71% |

| Purity (HPLC) | 97% |

Data sourced from a study on the practical synthesis of 4-fluoro-2-(methylthio)benzylamine. tandfonline.com

A versatile route to this compound and its derivatives is through reductive amination, starting from the corresponding aldehyde precursor, 2-(methylthio)benzaldehyde. This process consists of two main steps:

Imination: The condensation of 2-(methylthio)benzaldehyde with ammonia or a primary amine to form an imine intermediate.

Hydrogenation: The catalytic reduction of the imine to the final benzylamine product.

This method offers flexibility and can provide high-purity products under mild reaction conditions. The choice of catalyst for the hydrogenation step is critical for achieving high yield and selectivity, with palladium on activated carbon (Pd/C) being a common choice.

The methylthio group can be oxidized to produce the corresponding methylsulfonyl (sulfone) and sulfonamide analogues, which are of significant interest in medicinal chemistry. tandfonline.comresearchgate.net

The synthesis of the 2-methylsulfonyl analogue of 4-fluoro-2-(methylthio)benzylamine begins with the oxidation of the thioether in the nitrile intermediate. tandfonline.com 4-Fluoro-2-(methylthio)benzonitrile is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form 2-methylsulfonyl-4-fluorobenzonitrile. tandfonline.com This sulfone is then converted to the benzylamine via catalytic hydrogenation, typically using a palladium catalyst under hydrogen pressure. tandfonline.com

Table 2: Synthesis of 2-Methylsulfonyl-4-fluorobenzylamine

| Step | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| Oxidation | m-CPBA (2.2 equiv) | CH₂Cl₂, rt, 16 h | 2-Methylsulfonyl-4-fluorobenzonitrile |

| Reduction | 10% Pd/C, conc. HCl | H₂ (50 psi), EtOH, 16 h | 2-Methylsulfonyl-4-fluorobenzylamine |

Reaction conditions as reported in the synthesis of 4-fluoro-2-(methylthio)benzylamine analogues. tandfonline.com

The synthesis of the analogous sulfonamide has also been reported, prepared from 5-fluoro-2-methylbenzenesulfonyl chloride through standard chemical transformations. tandfonline.comresearchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Methylthio Benzylamine

Redox Chemistry of the Organosulfur Moiety

The sulfur atom in the methylthio group is susceptible to both oxidation and reduction, leading to the formation of different sulfur-containing functional groups.

The methylthio group of 2-(methylthio)benzylamine and related structures can be oxidized to form sulfoxides and subsequently sulfones. evitachem.com This transformation is typically achieved using common oxidizing agents. For instance, hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA) are effective for this purpose. evitachem.com The degree of oxidation, whether to a sulfoxide (B87167) or a sulfone, can often be controlled by the stoichiometry of the oxidizing agent used. organic-chemistry.orgorganic-chemistry.org For example, a practical synthesis of 4-fluoro-2-(methylthio)benzylamine and its corresponding sulfone has been reported. tandfonline.com

The reaction conditions for the oxidation of similar sulfide-containing compounds can vary. Some methods utilize catalysts to enhance the reaction's efficiency and selectivity. For example, tantalum carbide and niobium carbide have been used to catalyze the oxidation of sulfides to sulfoxides and sulfones, respectively, using 30% hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org Another approach involves using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst for selective oxidation. organic-chemistry.org

Table 1: Oxidation Reactions of Sulfides

| Catalyst/Reagent | Product | Reference |

|---|---|---|

| Hydrogen Peroxide | Sulfoxide/Sulfone | evitachem.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | organic-chemistry.org |

| Tantalum Carbide/H₂O₂ | Sulfoxide | organic-chemistry.org |

| Niobium Carbide/H₂O₂ | Sulfone | organic-chemistry.org |

The methylthio group can be reduced to the corresponding thiol. This transformation is typically carried out using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent mentioned for the reduction of compounds containing a methylthio group to the corresponding thiol.

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. These reactions include halogenation, nitration, and sulfonation. The position of substitution on the benzene ring is influenced by the directing effects of the existing substituents, the methylthio and aminomethyl groups.

In related chemistries, palladium-catalyzed C-H arylation, alkylation, benzylation, and methoxylation have been demonstrated on carbazole-3-carboxamides using directing groups like 2-(methylthio)aniline (B147308). researchgate.net This suggests the potential for similar directed C-H functionalization on the benzene ring of this compound.

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in this compound is nucleophilic and readily participates in reactions with electrophiles.

The amine functionality can undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For example, the acylation of N-(bis(methylthio)methylene)benzylamine has been studied, leading to the formation of various derivatives. researchgate.net In a different study, 2-chloro-N-(3- or 4-nitrobenzyl)-N-(4 substitutedphenyl)acetamides were synthesized by the acetylation of the corresponding secondary amines with chloroacetyl chloride. tandfonline.com

The primary amine of this compound can react with aldehydes or ketones to form imine (Schiff base) intermediates. This reaction is a fundamental transformation in organic chemistry. For instance, the condensation of an amine with a carbonyl compound to form an imine is a key step in reductive amination processes. The formation of an imine from benzylamine (B48309) can be followed by intramolecular cyclization in the synthesis of benzimidazoles. researchgate.net In some cases, the reaction of 4-(methylthio)benzylamine (B1349970) can lead to the formation of N-benzylidenebenzylamine, with benzaldehyde (B42025) as an intermediate. rsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Methylthio)benzaldehyde (B1584264) |

| 4-Fluoro-2-(methylthio)benzylamine |

| N-(bis(methylthio)methylene)benzylamine |

| 2-chloro-N-(3- or 4-nitrobenzyl)-N-(4 substitutedphenyl)acetamides |

| N-benzylidenebenzylamine |

| Benzaldehyde |

| Lithium aluminum hydride |

| Hydrogen peroxide |

| m-Chloroperoxybenzoic acid |

| Tantalum carbide |

| Niobium carbide |

| 2,2,2-Trifluoroacetophenone |

Aminolysis Reactions

The primary amine group of this compound allows it to act as a potent nucleophile in aminolysis reactions. This is particularly evident in its reactions with heterocyclic systems bearing a suitable leaving group, such as a methylthio moiety. For instance, this compound can displace the methylthio group from 2-methylthio-substituted 1,3-benzoxazines to furnish 2-benzylamino-1,3-benzoxazines. nih.govlatrobe.edu.au This type of reaction, where an amine displaces a leaving group, is a form of aminolysis.

The reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbon atom of the heterocycle, leading to the displacement of the methylthio group. Studies on analogous reactions with benzylamine show they can be carried out by refluxing the reactants, sometimes in a solvent like acetic acid, to yield the corresponding N-benzyl substituted products in fair to good yields. nih.gov The reactivity of this compound in such transformations is crucial for the synthesis of more complex molecules with potential biological activities. The general mechanism for the aminolysis of a 2-methylthio-1,3-oxazine with a benzylamine is a key pathway to substituted 2-amino-1,3-oxazine derivatives. latrobe.edu.au

Cyclization and Heterocycle Formation Mechanisms

The unique arrangement of the amino and methylthio groups in this compound and its derivatives facilitates various cyclization reactions to form a diverse array of heterocyclic structures.

Synthesis of Benzoxazine (B1645224) Derivatives

This compound is a key reagent in the synthesis of certain benzoxazine derivatives. Its role is typically that of a nucleophilic amine which attacks a suitable precursor. A common strategy involves the reaction of a benzylamine with a 2-methylthio-substituted-1,3-benzoxazine. nih.gov In this reaction, the amino group of the benzylamine displaces the 2-methylthio group of the benzoxazine ring to form a 2-benzylamino-1,3-benzoxazine. nih.gov

The synthesis of 2-(benzylamino)-1,3-benzoxazine-4-one, for example, was successfully achieved from the reaction of 2-(methylthio)-benzoxazine with benzylamine, resulting in a 47% yield. latrobe.edu.au The reaction is typically performed by refluxing the components, and in some cases, an acid catalyst is used. nih.gov This transformation highlights the utility of the methylthio group as an effective leaving group in nucleophilic substitution reactions for building complex heterocyclic systems.

| Reactants | Product | Yield | Reference |

| 2-(Methylthio)-benzoxazine, Benzylamine | 2-(Benzylamino)-1,3-benzoxazine-4-one | 47% | latrobe.edu.au |

| N-(benzyl carbamothioyl)-2-hydroxybenzamides | 2-benzylamino-1,3-benzoxazines | Fair to Good | nih.gov |

Formation of Dihydrothiazole Derivatives

The amino group of this compound can be employed to synthesize dihydrothiazole rings. In a relevant synthetic approach, various benzylamines are reacted with 2-methylthio-4,5-dihydrothiazole at high temperatures (e.g., 180°C) to yield the corresponding 2-benzylamino-4,5-dihydrothiazoles. nih.gov This reaction proceeds via a nucleophilic substitution mechanism where the benzylamine displaces the methylthio group from the dihydrothiazole ring. This method is particularly suitable for simple, nucleophilic benzylamines. nih.gov The resulting 2-amino-4,5-dihydrothiazole scaffold is of interest as it is found in molecules designed as inhibitors of nitric oxide synthase (NOS). nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Benzylamines | 2-Methylthio-4,5-dihydrothiazole | 2-Benzylamino-4,5-dihydrothiazoles | 180°C | nih.gov |

Isoquinoline (B145761) Synthesis via Methylthio Activation

The methylthio group, when positioned on a benzylamine ring, can serve as a powerful activating group to facilitate the synthesis of isoquinolines. rsc.orgresearchgate.net The presence of an ortho-methylthio group, as in this compound, can significantly improve the yields of cyclization reactions that would otherwise be inefficient. rsc.org This activation is crucial for electrophilic cyclization methods like the Pomeranz-Fritsch reaction. quimicaorganica.org

In this context, the methylthio group activates the aromatic ring, making it more susceptible to electrophilic attack, which is a key step in the cyclization to form the isoquinoline core. Research has shown that using a methylthio activating group can increase the yield of isoquinoline synthesis from zero in an unactivated system to over 50%. rsc.org The use of the methylthio group as an activating substituent enables the successful cyclization of various benzylamine precursors to their corresponding isoquinolines. researchgate.net

Transition Metal-Mediated Transformations

The structure of this compound is well-suited for directing transition metal-catalyzed reactions, offering a pathway to selectively functionalize otherwise inert C-H bonds.

Palladium-Catalyzed C-H Functionalization

The nitrogen of the amine and the sulfur of the methylthio group in this compound can act in concert as a bidentate directing group in palladium-catalyzed C-H functionalization reactions. researchgate.netnih.gov This directing group ability is analogous to that of similar structures, such as 2-(methylthio)aniline, which has been shown to be an efficient directing group for the Pd(II)-catalyzed β-C-H arylation of certain substrates. researchgate.net

In such transformations, the substrate coordinates to the palladium(II) center through both the nitrogen and sulfur atoms. This coordination forms a stable palladacycle intermediate, which positions the metal catalyst in close proximity to a specific C-H bond on the aromatic ring, typically at the ortho-position to the directing group. nih.govnih.gov This directed C-H activation enables the selective introduction of new functional groups, such as aryl moieties. researchgate.net The development of such reactions is a key goal in modern organic synthesis as it allows for the construction of complex molecules in a more efficient and atom-economical manner. nih.gov

| Catalyst System | Directing Group | Transformation | Key Feature | Reference |

| Pd(II) | 2-(Methylthio)aniline | β-C-H Arylation | N,S-bidentate coordination | researchgate.net |

| Pd(II) | General Amides, Amines | C-H Functionalization | Formation of palladacycle | nih.govnih.gov |

| Pd(II) | 2-(Methylthio)amide | C-H Selanylation | N,S-bidentate coordination | acs.org |

Methyl Transfer Reactions in Palladium(II) Complexes

The interaction of this compound with palladium(II) centers can lead to fascinating and synthetically useful transformation pathways, most notably involving the transfer of the methyl group from the thioether moiety. This reactivity hinges on the ability of the palladium(II) ion to activate the C–S bond, facilitating its cleavage and subsequent group transfer. Research in this area has elucidated specific mechanisms, including direct alkylation of amines and broader transthioetherification processes, which underscore the catalytic potential of palladium in C–S bond functionalization.

One of the most direct examples of this reactivity is a Menschutkin-type amine alkylation, where a methyl group is transferred from a palladium(II) chelate complex to benzylamine. acs.org This reaction provides a clear precedent for the potential of a coordinated thioether, such as the one in this compound, to act as an alkylating agent. The process involves the palladium(II) complex of a ligand like o-(diphenylphosphino)thioanisole, where the coordinated methylthio group becomes susceptible to nucleophilic attack by an external amine. acs.org This type of transformation highlights a pathway where the palladium center mediates the transfer of the methyl group from the sulfur atom to a nitrogen nucleophile.

The feasibility of such transfer reactions is further supported by broader studies on palladium-catalyzed intermolecular transthioetherification. rsc.org Researchers have developed protocols where a palladium catalyst facilitates the transfer of a methylthio group from various thioethers and thioesters to aryl halides. rsc.org This demonstrates that Pd(0)/Pd(II) catalytic cycles are highly effective at both cleaving and forming C–S bonds. A plausible mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the thioether and subsequent C–S bond cleavage to form an organometallic nucleophile (H-M-SMe) which can then participate in reductive elimination to form the new thioether. rsc.org Methionine, an amino acid containing a methylthio group, has been successfully used as a methylthio source in these transformations, reinforcing the applicability of this chemistry to biologically relevant motifs. rsc.org

The fundamental step enabling these methyl transfer reactions is the cleavage of the C–S bond upon coordination to the palladium(II) center. researchgate.netresearchgate.net The reaction of thioether-containing ligands with palladium salts like sodium tetrachloropalladate(II) (Na₂PdCl₄) can result in the formation of palladium(II) complexes via direct C–S bond cleavage. researchgate.netresearchgate.net The resulting palladium-thiolate species are key intermediates in these catalytic pathways. The nature of the intermediates, particularly methylpalladium(II) complexes, is crucial to understanding the reaction mechanism. csic.esbeilstein-journals.orgrsc.org These complexes are often proposed as key intermediates in a variety of palladium-catalyzed reactions, including the functionalization of C-H bonds. beilstein-journals.org The synthesis and characterization of stable methylpalladium(II) complexes have provided significant insight into their structure, bonding, and reactivity, which is essential for designing and optimizing catalytic systems involving methyl transfer. csic.esbeilstein-journals.org

The table below summarizes key research findings related to methyl and methylthio group transfers mediated by palladium complexes.

| Reaction Type | Palladium System | Substrates | Key Finding | Reference |

| Amine Alkylation | Palladium(II) chelate of o-(diphenylphosphino)thioanisole | Benzylamine | Menschutkin-type transfer of a methyl group from the coordinated thioether to benzylamine. | acs.org |

| Transthioetherification | PdCl₂ / Xantphos | Aryl halides, Thioethers (e.g., Methionine) | Intermolecular transfer of a methylthio group to aryl halides, proceeding via a Pd(0)/Pd(II) cycle. | rsc.org |

| C–S Bond Cleavage | Na₂PdCl₄ | Thioether-Schiff base ligands | Formation of a stable Palladium(II) complex accompanied by the cleavage of the thioether C-S bond. | researchgate.net |

| Intermediate Characterization | Pyrimidine-NHC Palladium(II) Complexes | Chloro(methyl)(cyclooctadiene)palladium(II) | Synthesis and characterization of methylpalladium(II) complexes, which are key proposed intermediates in catalytic C-H activation and functionalization. | beilstein-journals.org |

Advanced Applications in Synthetic Organic Chemistry and Catalysis

A Foundational Component for Complex Molecular Architectures

The strategic placement of its functional groups makes 2-(Methylthio)benzylamine a sought-after precursor in the synthesis of intricate molecular frameworks, particularly in the realm of bioactive compounds and stereoselective methodologies.

Precursor for Bioactive Heterocyclic Compounds

This compound serves as a key starting material for the synthesis of various heterocyclic compounds, most notably quinazolinones, which are known for their diverse biological activities. jst.go.jpnih.govnih.govderpharmachemica.comsapub.org The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones often involves the reaction of this compound with other reagents to construct the core quinazolinone scaffold. jst.go.jpnih.govnih.gov For instance, it can be used to introduce a benzylamino group at the 2-position of a quinazolinone ring system. jst.go.jp Research has demonstrated the synthesis of novel 2,3-disubstituted-4(3H)quinazolinone derivatives starting from anthranilic acid, where benzylamine (B48309) is used to form the quinazolinone ring. nih.gov These resulting quinazolinone structures are precursors to compounds with potential analgesic and anti-inflammatory properties. jst.go.jp

The versatility of this compound extends to its use in the production of various substituted quinazolines. For example, it can be reacted to form 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones, which have been investigated for their antioxidant and enzymatic inhibitory activities. mdpi.com Furthermore, microwave-assisted synthesis methods have been developed for the efficient production of 4,6-disubstituted quinazolines using this compound. thieme-connect.com

Below is a table summarizing the synthesis of bioactive heterocyclic compounds using this compound as a precursor:

| Starting Material | Reagent(s) | Product | Biological Relevance |

| 3-amino-2-methylthio quinazolin-4(3H)-one | Benzylamine | 3-amino-2-benzylamino quinazolin-4(3H)-one | Analgesic, Anti-inflammatory jst.go.jp |

| Anthranilic acid, Butyryl chloride | Benzylamine | 2,3-disubstituted quinazolinones | General biological effects nih.gov |

| 5-substituted anthranilic acids, Phenyl isothiocyanate | Benzyl (B1604629) halides | 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones | Antioxidant, Enzyme inhibitor mdpi.com |

Stereoselective Synthesis Methodologies

The application of this compound extends to stereoselective synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. While direct examples of its use as a chiral auxiliary are not extensively documented in the provided context, its derivatives are instrumental in creating chiral environments for asymmetric reactions. For instance, the development of chiral N,S-bidentate auxiliaries derived from related structures has been crucial for diastereoselective C(sp3)–H arylation of cyclopropanes catalyzed by palladium. nih.gov The principles of using chiral amines to induce stereoselectivity are well-established, with chiral auxiliaries like (S)-α-methylbenzylamine being widely used in Strecker reactions to synthesize chiral α-amino acids. nih.gov The concept of using chiral ligands to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. researchgate.net

Catalytic Roles in Organic Transformations

The methylthio and amino groups of this compound allow it to play significant roles in catalysis, either as a directing group to guide metal catalysts to a specific reaction site or as a fundamental component in the design of more complex ligands.

Directing Group Applications in Metal-Catalyzed Reactions

In metal-catalyzed reactions, particularly those involving palladium, 2-(Methylthio)aniline (B147308), a closely related compound, has proven to be an effective directing group. researchgate.netdntb.gov.uanih.govresearchgate.net Directing groups are functional groups that coordinate to a metal catalyst and position it to activate a specific C-H bond, enabling site-selective functionalization. snnu.edu.cn The N,S-bidentate nature of 2-(methylthio)aniline allows it to chelate to a metal center, facilitating reactions such as the arylation of thiophene- and furan-2-carboxamides at the C3 position. nih.govrsc.org This directing group strategy has also been successfully applied to the functionalization of C(sp3)–H bonds, for example, in the arylation of cyclopropanecarboxamides. rsc.org The oxidized form, 2-methylsulfinyl aniline, has been used as an auxiliary for the arylation of β-methyl and methylene (B1212753) C(sp3)–H bonds. nih.gov

The following table highlights the use of 2-(Methylthio)aniline as a directing group in various metal-catalyzed reactions:

| Reaction Type | Substrate | Catalyst | Outcome |

| β-C-H Arylation | Carbazole-3-carboxamide | Pd(II) | Site-selective arylation researchgate.netresearchgate.net |

| C3-Arylation | Thiophene-2-carboxamide | Pd | Selective C-C bond formation nih.govrsc.org |

| C(sp3)-H Arylation | Cyclopropanecarboxamide | Pd | Functionalization of C-H bonds rsc.org |

Ligand Design for Catalytic Systems

The structural motif of this compound is a valuable component in the design of ligands for catalytic systems. The presence of both a soft sulfur donor and a hard nitrogen donor allows for the formation of stable complexes with various transition metals. These ligands can influence the reactivity and selectivity of the metal catalyst. For example, ligands derived from 2-(methylthio)aniline have been used in coordination studies with rhodium. acs.org The design of chiral mixed phosphorus/sulfur ligands has been a significant area of research for enantioselective palladium-catalyzed allylic substitutions. researchgate.net The strategic placement of different substituents on the ligand backbone allows for the fine-tuning of the catalyst's electronic and steric properties, leading to high yields and enantioselectivities in various reactions. researchgate.netdicp.ac.cn

Participation in Carbonylative Double Cyclization Reactions

Investigations in Medicinal Chemistry and Biological Activity

Scaffold Design and Lead Compound Development

The 2-(methylthio)benzylamine core structure has served as a foundational scaffold in the design and development of new lead compounds with potential therapeutic applications. Its unique combination of a benzylamine (B48309) moiety and a methylthio group offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

The chemical versatility of the this compound scaffold has been exploited through various structural modifications and derivatization strategies to generate libraries of novel compounds. These modifications are primarily aimed at enhancing biological activity, improving pharmacokinetic properties, and reducing potential toxicity.

One common strategy involves the derivatization of the primary amine group. For instance, reaction with various electrophiles can introduce a wide range of substituents, thereby altering the molecule's steric and electronic properties. Benzylamine-containing compounds have been synthesized through reductive amination from substituted benzyloxybenzaldehyde derivatives. researchgate.net Another approach focuses on modifications of the phenyl ring. The introduction of different substituents, such as halogens or alkyl groups, can significantly influence the compound's lipophilicity and its interaction with biological targets. openmedicinalchemistryjournal.com

Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the compound's polarity and hydrogen bonding capabilities. The synthesis of 2-methylthio-substituted-1,3-oxazines and their subsequent conversion to 2-benzyl amino-substituted-benzoxazines represents a more complex derivatization strategy, creating polycyclic structures with distinct biological profiles. researchgate.netnih.gov These synthetic efforts have led to the creation of diverse chemical libraries based on the this compound scaffold, enabling a thorough investigation of their therapeutic potential.

Bioisosteric replacement is a key strategy in drug design aimed at modifying a lead compound to improve its pharmacological properties without significantly altering its binding affinity to the target. cambridgemedchemconsulting.comdrughunter.com This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties.

In the context of benzylamine derivatives, bioisosteric replacement has been explored to enhance their therapeutic potential. For example, the sulfur atom in the methylthio group can be replaced with other atoms or functional groups to modulate activity. In a study on benzamide (B126) analogs, the amide group was replaced with various bioisosteres, including thioamides and selenoamides, to evaluate the impact on nematicidal activity. nih.gov The results highlighted the critical role of the amide-like group for biological activity.

While specific bioisosteric replacement studies focused solely on this compound are not extensively documented, the principles of this strategy are widely applied to benzylamine and thioether-containing compounds in medicinal chemistry. The goal of such replacements is often to enhance metabolic stability, improve oral bioavailability, or reduce off-target effects. For instance, replacing a metabolically labile group with a more stable bioisostere can prolong the compound's half-life in the body. nih.gov The application of these principles to the this compound scaffold holds potential for the development of optimized drug candidates.

Antimicrobial and Antifungal Efficacy Research

Derivatives of this compound have been the subject of significant research to evaluate their efficacy against a range of microbial pathogens. These studies have unveiled the potential of this chemical class as a source of new antimicrobial and antifungal agents.

The antibacterial activity of various derivatives containing the benzylthio or benzylamine moiety has been assessed against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-(benzylthio)pyrimidine derivatives were synthesized and evaluated against multi-resistant strains of Escherichia coli and Staphylococcus aureus, with several compounds demonstrating significant antibacterial activity. scirp.orgscirp.org

In another study, N-alkylated 2-benzylthiomethyl-1H-benzimidazole derivatives were tested against E. coli and S. aureus. The results indicated that several of these compounds were potent against both bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 140 to 290 µg/mL. researchgate.net The nature and position of substituents on the phenyl ring and the imine thiazole (B1198619) moiety were found to significantly affect the antibacterial activity of benzylideneiminophenylthiazole analogues. nih.gov Specifically, increasing the electron-withdrawing capability and hydrophilicity of the substituents led to a reduction in activity. nih.gov

The table below summarizes the in vitro antibacterial activity of selected benzylamine and benzylthio derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| Substituted Phenyl Benzaldimine Derivatives | E. coli | Moderate | |

| Substituted Phenyl Benzaldimine Derivatives | Pseudomonas aeruginosa | Moderate | |

| Substituted Phenyl Benzaldimine Derivatives | Staphylococcus aureus | Moderate | |

| Substituted Phenyl Benzaldimine Derivatives | Bacillus subtilis | Moderate | |

| N-alkyl 2-benzylthiomethyl-1H-benzimidazole | E. coli | 140-290 µg/mL | researchgate.net |

| N-alkyl 2-benzylthiomethyl-1H-benzimidazole | S. aureus | 140-290 µg/mL | researchgate.net |

| Benzyl (B1604629) Guanidine Derivatives | S. aureus | 0.5 µg/mL | nih.gov |

| Benzyl Guanidine Derivatives | E. coli | 1 µg/mL | nih.gov |

The antifungal potential of compounds derived from or related to this compound has also been a significant area of investigation. A new series of triazole alcohol antifungals was designed by introducing a benzylthio functionality, and these compounds showed a better profile of activity against 16 Candida isolates compared to fluconazole. nih.govresearchgate.net Notably, representative compounds were also active against fluconazole-resistant isolates of Candida albicans and Candida parapsilosis. nih.gov

Derivatives of 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides also exhibited significant antifungal activity, with some derivatives showing higher potency against Candida tropicalis than fluconazole. nih.gov Furthermore, 1,2,3-triazole derivatives of 1-benzyl-4-(phenoxymethyl) have demonstrated potent antifungal activity against several human pathogenic fungi, including Candida albicans, Candida parapsilosis, Candida haemuloni, Aspergillus niger, and Aspergillus flavus. chemistryjournal.net

The following table presents the antifungal spectrum of activity for selected benzylthio derivatives.

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

| Benzylthio analogs of fluconazole | Candida isolates | 0.063-1 µg/ml | nih.gov |

| Benzylthio analogs of fluconazole | Fluconazole-resistant C. albicans | 0.063-16 µg/ml | nih.gov |

| Benzylthio analogs of fluconazole | Fluconazole-resistant C. parapsilosis | 0.063-16 µg/ml | nih.gov |

| 2-Alkylthio-benzenesulfonamide derivatives | Candida albicans | ≤6.2–25 µg/mL | nih.gov |

| 1,2,3-Triazoles of 1-Benzyl-4-(phenoxymethyl) | C. albicans, C. parapsilosis, C. haemuloni | Potent | chemistryjournal.net |

| 1,2,3-Triazoles of 1-Benzyl-4-(phenoxymethyl) | A. niger, A. flavus | Potent | chemistryjournal.net |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. For derivatives related to this compound, several SAR studies have provided valuable insights into the structural requirements for antimicrobial and antifungal activity.

In a study of 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides, it was found that the presence of a benzylthio group at a specific position of the benzenesulfonamide (B165840) scaffold was crucial for the best antifungal activity. nih.gov Furthermore, the substitution pattern on the phenyl ring of the benzylthio group was identified as an important factor influencing antifungal potency. nih.gov

For a series of multisubstituted benzazole derivatives, SAR studies revealed that a benzothiazole (B30560) ring system enhanced antimicrobial activity against Staphylococcus aureus. esisresearch.org Additionally, the presence of electron-withdrawing groups at position 5 of the benzazole ring increased the activity against Candida albicans. esisresearch.org In the case of 5β-cholanyl-24-benzylamine derivatives, antimicrobial activity against Gram-positive bacteria was found to be linearly correlated with the hydrophobicity of the uncharged species. nih.gov These SAR findings provide a rational basis for the future design of more effective antimicrobial and antifungal agents based on the this compound scaffold.

Molecular Target Interactions and Mechanistic Biology

Investigations into the molecular interactions of this compound have primarily focused on its effects on specific enzyme systems. The compound's biological activity is rooted in its ability to modulate enzyme function and interact with various biological pathways, which has prompted further exploration into its mechanistic biology.

Enzyme Modulation and Inhibition

This compound has been identified as an inactivator of key enzymes, with research pointing towards specific and complex mechanisms of inhibition.

Research has demonstrated that this compound, also referred to as o-(methylthio)benzylamine in some literature, acts as an inactivator of mitochondrial monoamine oxidase (MAO), particularly MAO-B. nih.gov The process of inactivation is complex, and studies have proposed two potential mechanisms. nih.gov

One proposed mechanism is a nucleophilic aromatic substitution (SNAr). nih.gov A second mechanism involves dealkylation. nih.gov Evidence supporting these mechanisms includes the observation that the inactivation process leads to the reduction of the enzyme's flavin cofactor. nih.gov However, upon denaturation of the enzyme, the flavin is reoxidized, which suggests that the inhibitor does not attach directly to the flavin. nih.gov Further investigation through cysteine titration revealed the loss of four cysteine residues after the enzyme is inactivated and denatured, providing more insight into the compound's mode of action. nih.gov

| Finding | Description | Source |

|---|---|---|

| Target Enzyme | Mitochondrial Monoamine Oxidase (MAO) | nih.gov |

| Proposed Mechanism 1 | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |

| Proposed Mechanism 2 | Dealkylation | nih.gov |

| Effect on Flavin | Inactivation leads to flavin reduction, but attachment is not at the flavin. | nih.gov |

| Effect on Cysteine | A loss of four cysteine residues is observed after inactivation and denaturation. | nih.gov |

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide and exist in three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). mdpi.com While the modulation of NOS isoforms is a significant area of research for various therapeutic fields, current scientific literature available from search results does not provide specific information on the direct interaction or modulation of any NOS isoforms by this compound.

The broader class of benzylamine compounds, to which this compound belongs, has been studied for its interactions with various biological pathways. In vivo studies on the parent compound, benzylamine, show that it is extensively metabolized. nih.gov This metabolism can lead to the formation of a number of reactive intermediates and various glutathione (B108866) adducts. nih.gov The metabolic pathways involved are diverse and can be independent of cytochrome P450 enzymes. nih.gov One notable pathway involves the formation of a reactive intermediate capable of interacting with nucleophiles, which has not been previously described for amines. nih.gov

Furthermore, other derivatives of benzylamine have been investigated for their effects on cancer-related pathways. nih.gov Studies on certain benzylamine-derived drugs have shown they can induce apoptosis and reduce proliferation, migration, and metastasis formation in melanoma cells. nih.gov These effects are linked to the activation of pro-apoptotic pathways and the inhibition of pro-survival pathways. nih.gov

Receptor Binding Affinity Investigations

While the interactions of this compound with enzymes like MAO have been documented, there is a lack of specific data in the provided search results concerning its binding affinity for various neurotransmitter or other cell surface receptors. Research on structurally related compounds, such as N-2-methoxybenzyl-phenethylamines, has detailed their binding profiles at various monoamine receptors, but this data cannot be directly extrapolated to this compound. nih.gov

Pharmaceutical Development and Therapeutic Potential

The demonstrated activity of this compound as an MAO inhibitor suggests potential for its development as a therapeutic agent. nih.gov MAO inhibitors are a critical class of drugs used in the treatment of neurodegenerative conditions, most notably Parkinson's disease, where they help reduce the metabolism of dopamine. mdpi.commdpi.com The irreversible nature of the inhibition by this compound could be a significant factor in its potential pharmacological profile. nih.gov

Additionally, the anti-tumor activities observed in other benzylamine derivatives, such as the induction of apoptosis and reduction of metastasis in melanoma cells, open another possible avenue for therapeutic exploration. nih.gov If this compound or its derivatives were found to possess similar activities, they could be investigated for oncological applications. nih.gov However, further research is required to fully characterize the compound's efficacy, selectivity, and potential applications.

| Potential Area | Basis for Potential | Source |

|---|---|---|

| Neurodegenerative Diseases (e.g., Parkinson's) | Acts as an inhibitor of Monoamine Oxidase (MAO), a key target in these conditions. | nih.govmdpi.commdpi.com |

| Oncology | Related benzylamine derivatives have shown anti-tumor activity, including apoptosis induction and metastasis reduction. | nih.gov |

Coordination Chemistry and Metal Complexation Studies

Ligand Design and Synthesis for Metal Complexes

The primary amine group of 2-(Methylthio)benzylamine is a key functional group for ligand synthesis, readily undergoing condensation reactions with aldehydes and ketones to form Schiff base ligands. This reaction provides a straightforward method for introducing a wide range of functionalities into the ligand framework by varying the carbonyl precursor. For instance, reaction with salicylaldehyde (B1680747) or its derivatives yields multidentate ligands capable of forming stable chelate rings with metal ions.

The synthesis of Schiff base ligands derived from the related compound, 2-(methylthio)aniline (B147308), has been reported, providing a basis for understanding the synthesis of analogous ligands from this compound. For example, the condensation of 2-(methylthio)aniline with halogenated salicylaldehydes produces crystalline Schiff base ligands. semanticscholar.org A similar synthetic strategy can be employed for this compound, as illustrated by the general synthesis of Schiff bases from various amines and aldehydes. ijcrt.orgniscpr.res.inijsra.netidosr.org

The general synthetic route for a Schiff base ligand (a salicylaldimine derivative in this case) from this compound is depicted below:

Figure 1. General synthesis of a Schiff base ligand from this compound and salicylaldehyde.

Formation and Characterization of Transition Metal Complexes

Ligands derived from this compound form complexes with a variety of transition metals. The characterization of these complexes typically involves a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Palladium(II) Complexes

Palladium(II) complexes are of significant interest due to their catalytic activity in cross-coupling reactions. While specific examples with this compound-derived ligands are not extensively documented, the coordination chemistry of palladium(II) with related amine and Schiff base ligands provides valuable insights. Palladium(II) typically forms square planar complexes. mdpi.comchu-lab.org The coordination of benzylamines to palladium(II) has been studied in the context of catalytic C-H bond activation. nih.gov

The characterization of analogous palladium(II) Schiff base complexes often involves techniques such as FT-IR, NMR spectroscopy, and elemental analysis. In the FT-IR spectra, a shift in the C=N stretching frequency upon coordination to the palladium center is indicative of complex formation. 1H and 13C NMR spectroscopy can be used to elucidate the structure of the diamagnetic Pd(II) complexes in solution.

Table 1: Representative Spectroscopic Data for a Hypothetical [Pd(L)Cl₂] Complex (where L is a Schiff base ligand derived from this compound and Salicylaldehyde)

| Spectroscopic Technique | Key Feature | Expected Observation |

| FT-IR (cm⁻¹) | ν(C=N) | Shift to lower frequency upon coordination |

| ¹H NMR (ppm) | -CH=N- proton | Shift upon coordination |

| ¹H NMR (ppm) | -SCH₃ protons | May show a shift depending on coordination |

| ¹³C NMR (ppm) | C=N carbon | Shift upon coordination |

Copper(II) Complexes

Copper(II) complexes with Schiff base ligands have been widely studied due to their interesting magnetic properties and biological activities. The coordination chemistry of copper(II) with ligands containing both nitrogen and sulfur donor atoms is well-established. For instance, studies on copper(II) complexes of 2-(benzylthio)ethylamine have provided insights into the coordination of thioether-containing ligands. sci-hub.ru

Copper(II) complexes can adopt various geometries, including square planar, tetrahedral, and distorted octahedral. The characterization of these paramagnetic complexes often relies on techniques such as UV-Vis spectroscopy, EPR spectroscopy, and magnetic susceptibility measurements. X-ray crystallography provides definitive structural information.

Table 2: Expected Properties of a [Cu(L)₂] Complex (where L is a Schiff base ligand from this compound)

| Property | Expected Value/Observation |

| Geometry | Distorted square planar or tetrahedral |

| Magnetic Moment (μ_eff) | ~1.73 B.M. |

| UV-Vis (in CH₂Cl₂) | d-d transitions in the visible region |

| EPR Spectrum | Anisotropic signal with g |

Nickel(II) Complexes

Nickel(II) complexes exhibit a rich variety of coordination geometries and electronic properties, ranging from diamagnetic square planar to paramagnetic tetrahedral and octahedral complexes. The specific geometry is influenced by the ligand field strength and steric factors. The coordination of a benzylamine-containing ligand to Nickel(II) has been demonstrated in the synthesis and characterization of complexes with bis[N-(6-pivalamido-2-pyridylmethyl)]benzylamine. nih.gov

The characterization of nickel(II) complexes involves a suite of analytical techniques. For diamagnetic square planar complexes, NMR spectroscopy is a powerful tool. For paramagnetic complexes, magnetic susceptibility measurements and electronic spectroscopy are crucial.

Table 3: Typical Characterization Data for Nickel(II) Complexes with Related Ligands

| Complex Type | Geometry | Magnetic Property | Key Characterization Technique | Reference |

| [Ni(L)₂] (L = Schiff base) | Square Planar | Diamagnetic | ¹H, ¹³C NMR | niscpr.res.in |

| [Ni(L')Cl₂] (L' = benzylamine (B48309) deriv.) | Tetrahedral/Octahedral | Paramagnetic | Magnetic Susceptibility, UV-Vis | nih.gov |

Applications as Schiff Base Ligand Precursors

As mentioned in section 6.1, this compound is an excellent precursor for the synthesis of Schiff base ligands. The condensation reaction with an aldehyde or ketone is typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with acid or base catalysis. ijcrt.orgidosr.org The resulting Schiff base, also known as an imine, contains an azomethine (-C=N-) group which is a key coordinating site.

The versatility of this synthesis allows for the creation of a large library of ligands by simply changing the carbonyl component. This modular approach is fundamental to the field of ligand design, enabling the fine-tuning of ligand properties for specific applications in areas such as catalysis, sensing, and materials science.

Investigation of Hemilabile Ligand Behavior

The term "hemilabile" refers to a ligand that has at least two donor atoms with different coordination strengths. One donor atom remains strongly coordinated to the metal center, while the other, weaker donor can reversibly dissociate and re-associate. This dynamic behavior can be crucial in catalytic cycles, opening up a coordination site for substrate binding.

The thioether group in this compound-derived ligands has the potential to exhibit hemilabile behavior. researchgate.net The sulfur atom is a relatively soft donor and its bond to a metal center can be weaker than that of the nitrogen donors of the Schiff base moiety. This is particularly relevant in the context of catalytic reactions where a vacant coordination site is required for substrate activation.

Studies on thioether-functionalized N-heterocyclic carbene ligands have demonstrated the importance of hemilability in catalysis. acs.orgnih.govacs.org In a hypothetical catalytic cycle involving a metal complex of a this compound-derived Schiff base, the thioether group could dissociate to allow a substrate molecule to coordinate. After the chemical transformation of the substrate, the thioether can recoordinate, stabilizing the resulting complex. This on/off coordination of the thioether arm is a key feature of hemilabile ligands.

Figure 2. Proposed hemilabile behavior of a this compound-derived ligand in a metal complex, showing the reversible dissociation of the thioether group.

Theoretical and Computational Chemistry Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties through the principles of quantum mechanics. These methods are used to determine optimized molecular geometries, electronic structures, and the energies of various molecular states.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations have been employed to investigate the characteristics of molecules structurally related to 2-(Methylthio)benzylamine, such as other methylthio-substituted compounds and benzylamine (B48309) derivatives. mdpi.comresearchgate.net

In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. mdpi.com Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or cc-pVQZ, are commonly used for these calculations. mdpi.comnih.gov Such studies provide precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on 2-methylthio-triazoloquinazoline, a molecule containing the methylthio moiety, have been used to compare calculated structural parameters with experimental data from X-ray crystallography, showing slight deviations that are attributed to crystal packing effects in the solid state. mdpi.com The insights gained from these studies on related structures help in understanding the conformational preferences and structural stability of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and distribution of these orbitals are critical in predicting a molecule's reactivity and the nature of its chemical interactions. youtube.com

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is associated with the molecule's nucleophilicity and basicity. youtube.com

LUMO : The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level relates to the molecule's electrophilicity and acidity. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. For related methylthio-containing compounds, FMO analysis has been used to predict reactive sites within the molecule. mdpi.comresearchgate.net For example, in formaldahyde, FMO analysis correctly predicts that protonation will occur at the oxygen atom by identifying the largest coefficient in the HOMO. youtube.com This approach can be extended to predict the reactive behavior of this compound.

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy often means more reactive. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy often means more reactive. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A small gap indicates higher reactivity and lower kinetic stability. |

Key global reactivity parameters include:

Chemical Hardness (η) : Measures the resistance of a molecule to changes in its electron distribution. A molecule with a high hardness value is considered "hard" and less reactive. mdpi.comresearchgate.net

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). A higher value indicates a "softer," more reactive molecule. researchgate.net

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Electronic Chemical Potential (μ) : Measures the escaping tendency of electrons from a system. A more negative value indicates a greater ability to accept electrons. mdpi.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile.

These parameters are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO). For example, studies on 2-[(benzimidazolyl)methylthio]-4,5-diphenylimidazole derivatives have used these parameters to assess and compare their stability and reactivity. researchgate.net

| Global Reactivity Parameter | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | High value indicates low reactivity (hard molecule). |

| Chemical Softness (S) | 1 / η | High value indicates high reactivity (soft molecule). |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | Measures electron accepting/donating power. |

| Electrophilicity Index (ω) | μ² / (2η) | High value indicates strong electrophilic character. |

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. mdpi.comnih.gov This method is instrumental in drug design and understanding biological processes at a molecular level.

In docking simulations involving benzylamine or methylthio derivatives, the ligand is placed into the binding site of a biological target. dergipark.org.trnih.gov The simulation software then explores various conformations and orientations of the ligand, calculating the binding affinity for each pose. mdpi.com The results are often expressed as a binding energy or docking score (e.g., in kcal/mol), where a more negative value typically indicates a more favorable binding interaction. dergipark.org.trbohrium.com

For instance, docking studies on N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide (B126) revealed binding affinities of -7.4 kcal/mol with DNA and -7.7 kcal/mol with α5β1 integrin, suggesting potential biological activity. dergipark.org.trbohrium.com Similarly, modeling of benzylamine-based inhibitors with acetylcholinesterase has shown that the benzyl (B1604629) group interacts with specific amino acid residues like Trp 84 in the enzyme's binding pocket. nih.gov These studies provide a framework for predicting how this compound might interact with various biological targets, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.

Mechanistic Insights from Computational Studies

Computational studies are invaluable for elucidating complex reaction mechanisms that are difficult to probe experimentally. ntu.edu.sg By modeling reactants, transition states, and products, researchers can map out the entire energy profile of a chemical reaction. marmara.edu.tr

DFT calculations are frequently used to investigate reaction pathways. For example, in the study of monoamine oxidase (MAO) enzymes, which catalyze the oxidation of amines, computational methods have been used to explore different proposed mechanisms, such as polar nucleophilic and hydride transfer pathways. marmara.edu.tr By calculating the activation energies for different steps, researchers can determine the rate-determining step and identify the most plausible reaction mechanism. tandfonline.com

For benzylamine derivatives, computational studies have shown that substituents on the benzyl ring can significantly affect reaction rates. Electron-donating groups at the para position have been found to increase the reaction rate with flavin, a finding supported by a linear correlation between the calculated rate constants and the electronic parameters of the substituents. marmara.edu.tr These mechanistic investigations provide a detailed understanding of the electronic effects governing the reactivity of the benzylamine scaffold, insights that are directly applicable to understanding the chemical behavior of this compound. ntu.edu.sg

Emerging Research Directions and Interdisciplinary Applications

Applications in Materials Science

Currently, there is a notable absence of specific research detailing the applications of 2-(Methylthio)benzylamine in the field of materials science. However, the unique chemical structure of this compound, which combines a benzylamine (B48309) core with a methylthio group, suggests potential avenues for exploration. Benzylamine derivatives are utilized in the synthesis of various polymers and as building blocks for more complex molecular architectures. The presence of the sulfur-containing methylthio group could impart unique properties to materials, such as altered refractive indices, enhanced thermal stability, or specific affinities for metal surfaces, which are desirable traits in the development of advanced materials. Future research could explore its use as a monomer in polymerization reactions or as a surface-modifying agent for nanomaterials.

Integration into Drug Delivery Systems

Similar to its status in materials science, the integration of this compound into drug delivery systems has not been specifically reported in peer-reviewed literature. Nevertheless, the broader class of benzylamine compounds has been investigated for roles in medicinal chemistry and pharmacology. Benzylamine itself is a precursor in the industrial production of numerous pharmaceuticals. wikipedia.org Derivatives of benzylamine have been explored for various therapeutic applications, including as antimycotic agents. nih.gov

The lipophilicity introduced by the methylthio group in this compound could potentially influence its pharmacokinetic properties, a critical consideration in drug design and delivery. This structural feature might enhance the ability of a drug molecule to permeate biological membranes, a key aspect of effective drug delivery. Future research could investigate the potential of this compound as a scaffold for the development of new therapeutic agents or as a component of nanoparticle-based drug delivery systems designed to improve the targeted delivery and efficacy of existing drugs.

Corrosion Inhibition Studies

Research has demonstrated that sulfur-containing inhibitors, such as thioglycolic acid and mercaptoalcohol, are effective in mitigating corrosion, particularly under high shear-stress conditions. onepetro.orgosti.gov The mechanism of inhibition is often attributed to the formation of a protective film on the metal surface. onepetro.orgresearchgate.net Furthermore, benzylamine derivatives have been investigated as corrosion inhibitors for various metals and alloys. For instance, Benzylamine-N-(p-methoxy benzylidene) has shown significant inhibition efficiency for Al-Mg alloy in hydrochloric acid. researchgate.net The inhibitive action is generally attributed to the adsorption of the organic molecules onto the metal surface, a process that can be described by adsorption isotherms like the Langmuir model. researchgate.net

The combined presence of a sulfur atom (in the methylthio group) and a nitrogen atom (in the amine group) within the this compound molecule suggests it could be a promising candidate for a mixed-type corrosion inhibitor. These functional groups could act synergistically to form a stable, protective layer on metal surfaces.

Table 1: Corrosion Inhibition Efficiency of a Related Benzylamine Derivative

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

| 100 | 75.3 |

| 200 | 82.1 |

| 300 | 88.5 |

| 400 | 92.4 |

| Data for Benzylamine-N-(p-methoxy benzylidene) on Al-Mg alloy in 2.0 M HCl. researchgate.net |

Table 2: Thermodynamic Parameters for the Adsorption of a Related Benzylamine Derivative

| Parameter | Value |

| ΔG°ads (kJ mol⁻¹) | -35.2 |

| ΔH°ads (kJ mol⁻¹) | -28.7 |

| ΔS°ads (J mol⁻¹ K⁻¹) | 21.8 |

| Data for Benzylamine-N-(p-methoxy benzylidene) on Al-Mg alloy in 2.0 M HCl. researchgate.net |

Future experimental work is necessary to validate the potential of this compound as a corrosion inhibitor and to determine its efficiency and mechanism of action on various metals and in different corrosive environments.

Q & A

Q. What are the most reliable synthetic routes for 2-(Methylthio)benzylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of 2-(methylthio)benzaldehyde derivatives. Key parameters include solvent polarity (e.g., THF vs. ethanol), temperature control (25–80°C), and catalyst selection (e.g., NaBH₄ for reductive amination). To optimize purity, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. Validate yields via HPLC or GC-MS, ensuring retention times align with standards .

- Example Data Table:

| Route | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Reductive Amination | NaBH₄ | Ethanol | 78 | 98.5 |

| Nucleophilic Substitution | K₂CO₃ | THF | 65 | 95.2 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral discrepancies be addressed?

- Methodological Answer : Use H/C NMR to confirm the benzylamine backbone and methylthio group (δ ~2.5 ppm for SCH₃). FT-IR can verify NH₂ stretches (~3350 cm⁻¹). Contradictions in mass spectrometry (e.g., unexpected m/z peaks) may arise from fragmentation or impurities; cross-check with high-resolution MS and repeat purification steps. Always compare data with literature or computational predictions (e.g., DFT simulations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assay systems?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, solvent compatibility) or cellular uptake variations. Conduct dose-response curves in multiple cell lines (e.g., HEK293 vs. HeLa) and validate via orthogonal assays (e.g., fluorescence-based vs. radiometric). Use statistical tools like ANOVA to identify outliers and ensure replicates (n ≥ 3). Reference primary literature to contextualize findings .

Q. What experimental and computational strategies are effective for studying the degradation pathways of this compound under environmental stressors?

- Methodological Answer : Expose the compound to UV light, elevated temperatures, or oxidative agents (H₂O₂). Monitor degradation via LC-MS/MS, identifying intermediates (e.g., sulfoxide/sulfone derivatives). Pair with DFT calculations to predict reaction energetics and transition states. Use QSAR models to correlate structural features with stability .